molecular formula C10H9NO4S B14679285 5-Amino-4-hydroxynaphthalene-2-sulphonic acid CAS No. 35400-55-6

5-Amino-4-hydroxynaphthalene-2-sulphonic acid

Cat. No.: B14679285
CAS No.: 35400-55-6
M. Wt: 239.25 g/mol
InChI Key: CFZAOQASYGKUBO-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxynaphthalene-2-sulphonic acid is an organic compound derived from naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4-hydroxynaphthalene-2-sulphonic acid can be synthesized through the desulfonation of K acid by boiling with zinc dust in an aqueous sodium hydroxide solution . Another method involves the fusion of 1-aminonaphthalene-6,8-disulfonic acid with 50% potassium hydroxide at 200°C .

Industrial Production Methods

Industrial production methods for this compound typically involve the sulfonation of naphthalene derivatives followed by various purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-hydroxynaphthalene-2-sulphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium dithionite or hydrazine.

    Substitution reagents: Such as halogens or sulfonating agents.

Major Products Formed

The major products formed from these reactions include various naphthoquinones, aminonaphthalenes, and sulfonated naphthalene derivatives.

Scientific Research Applications

5-Amino-4-hydroxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynaphthalene-2-sulphonic acid involves its interaction with various molecular targets and pathways. It plays a role in the regulation of cell survival, cell division, angiogenesis, cell differentiation, and cell migration . The compound functions as a potent mitogen in vitro, influencing fibroblast growth factor pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    1-Aminonaphthalene-6-sulfonic acid:

Uniqueness

5-Amino-4-hydroxynaphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile precursor in dye synthesis. Its ability to undergo both oxidation and reduction reactions, as well as its role in biological processes, sets it apart from other similar compounds.

Properties

IUPAC Name

5-amino-4-hydroxynaphthalene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-8-3-1-2-6-4-7(16(13,14)15)5-9(12)10(6)8/h1-5,12H,11H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZAOQASYGKUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)N)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188885
Record name 5-Amino-4-hydroxynaphthalene-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35400-55-6
Record name 5-Amino-4-hydroxy-2-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35400-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-hydroxynaphthalene-2-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4-hydroxynaphthalene-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-hydroxynaphthalene-2-sulphonic acid
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